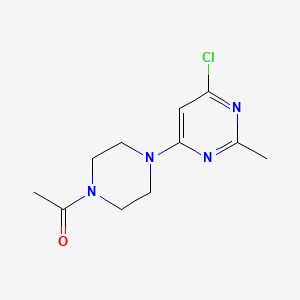
1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-one
Vue d'ensemble
Description
1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H15ClN4O and its molecular weight is 254.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-one, a compound featuring a piperazine moiety and a substituted pyrimidine ring, has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including anticancer properties, antimicrobial effects, and enzyme inhibition capabilities, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆ClN₃O |
| Molecular Weight | 256.73 g/mol |
| CAS Number | 1316222-67-9 |
| Hazard Information | Irritant |
Anticancer Activity
Research has indicated that derivatives of piperazine compounds exhibit significant anticancer properties. A study focused on 1-(4-(substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones demonstrated that certain compounds inhibited the catalytic activity of Poly (ADP-Ribose) Polymerase (PARP1), which is crucial in cancer cell survival and proliferation. Specifically, compound 5e exhibited an IC50 value of 18 μM against human breast cancer cells, comparable to the standard drug Olaparib (IC50 = 57.3 μM) .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. In a study evaluating various synthesized compounds, it was found that certain piperazine derivatives displayed notable antibacterial and antifungal activities. For instance, compounds were tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of efficacy .
Enzyme Inhibition
Enzyme inhibition studies have revealed that this compound exhibits selective inhibitory activity towards butyrylcholinesterase (BChE). One study reported an IC50 value of 46.42 μM for BChE inhibition, which is comparable to physostigmine, a known inhibitor . Additionally, moderate inhibitory effects were observed against acetylcholinesterase (AChE), with an IC50 value of 157.31 μM .
Study on Cancer Cell Lines
In a recent investigation involving various substituted piperazine derivatives, researchers assessed the cytotoxic effects on different cancer cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition in breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Efficacy Assessment
Another study involved testing the antimicrobial efficacy of synthesized piperazine derivatives against common pathogens. The results showed that certain derivatives not only inhibited bacterial growth but also displayed antifungal properties against Candida species, suggesting a broad-spectrum antimicrobial potential .
Propriétés
IUPAC Name |
1-[4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O/c1-8-13-10(12)7-11(14-8)16-5-3-15(4-6-16)9(2)17/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFVCYZZJJIPEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCN(CC2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















